molecular formula C26H21N5 B11449804 2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11449804
M. Wt: 403.5 g/mol
InChI Key: KAZHQLVLRUDMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzimidazole with various aldehydes and ketones, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pyridin-3-ylmethyl group enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C26H21N5

Molecular Weight

403.5 g/mol

IUPAC Name

2-benzyl-3-methyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H21N5/c1-18-21(14-19-8-3-2-4-9-19)25(29-17-20-10-7-13-28-16-20)31-24-12-6-5-11-23(24)30-26(31)22(18)15-27/h2-13,16,29H,14,17H2,1H3

InChI Key

KAZHQLVLRUDMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NCC5=CN=CC=C5)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.